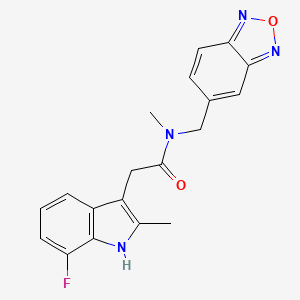
3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate" is a chemical compound that has been investigated for its unique structure and potential applications in various fields, including materials science and medicinal chemistry. While the specific compound "this compound" itself may not have been the subject of extensive study, related compounds with bromophenyl groups and oxatriazolium rings have been synthesized and analyzed to explore their structural and functional properties.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent transformations or cycloaddition reactions. For instance, an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and bromophenyl isoxazolone derivatives has been reported, leading to compounds with potential biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
Molecular Structure Analysis
The molecular structures of these compounds are typically characterized using techniques such as X-ray crystallography, which provides detailed information about their geometric configurations. For example, studies have elucidated the planar structures and dihedral angles in similar bromophenyl derivatives, showcasing the importance of structural analysis in understanding their chemical behavior (Fun et al., 2011).
Chemical Reactions and Properties
Compounds like "this compound" often participate in cycloaddition reactions, which are crucial for synthesizing novel heterocyclic compounds. These reactions are fundamental in expanding the chemical space of oxatriazolium derivatives for potential applications (Melo et al., 2002).
Scientific Research Applications
Antimicrobial Properties
Research on compounds related to 3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate has shown significant antimicrobial activities. For instance, derivatives of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, which share a structural similarity with the target compound, demonstrated broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates such as Candida glabrata and Saccharomyces cerevisiae. The 4-bromophenyl derivative, closely related to the compound , was notably effective against a majority of the species tested, highlighting the potential of halogenated phenyl derivatives in antimicrobial applications (Buchta et al., 2004).
Synthesis and Structural Studies
The synthesis and structural elucidation of related compounds also offer insights into the potential applications of this compound. For example, the nucleophilic substitution reaction leading to quadruply annulated borepins showcases the synthetic versatility of bromophenyl derivatives, suggesting that similar methodologies could be applied to the synthesis of the target compound for various research purposes, including material science and organic chemistry studies (Schickedanz et al., 2017).
Biomedical Applications
Another important area of research is the exploration of the biomedical applications of compounds structurally related to this compound. For instance, a study on a compound featuring a 4-bromophenyl isoxazolone moiety highlighted its potential in regulating inflammatory diseases, as evidenced by docking studies. This underscores the potential of this compound derivatives in biomedical research, particularly in the development of anti-inflammatory agents (Ryzhkova et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)oxatriazol-3-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-3-6(4-2-5)11-9-7(12)13-10-11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGNCIIXYRYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=NOC(=N2)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


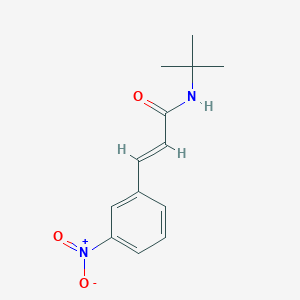
![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)

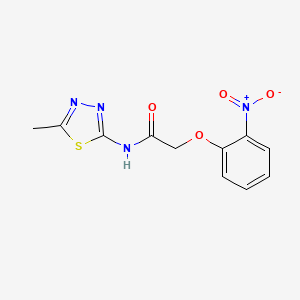

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)
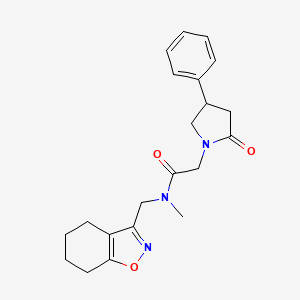
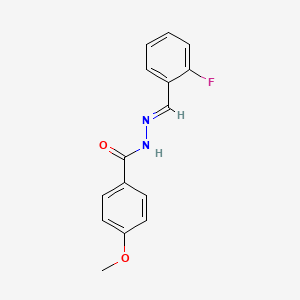
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)
![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)
